L-Allono-1,4-lactone

Description

BenchChem offers high-quality L-Allono-1,4-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Allono-1,4-lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

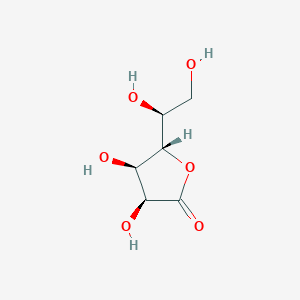

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-QTBDOELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318806 | |

| Record name | L-Allonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78184-43-7 | |

| Record name | L-Allonic acid, γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78184-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of L-Allono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of L-Allono-1,4-lactone, a carbohydrate derivative of significant interest in various scientific domains. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance through putative signaling pathways.

Core Properties of L-Allono-1,4-lactone

L-Allono-1,4-lactone is a sugar lactone, the gamma-lactone of L-allonic acid. While specific experimental data for L-Allono-1,4-lactone is limited in publicly accessible literature, its properties can be inferred from its D-enantiomer and other structurally related sugar lactones.

Table 1: Physicochemical Properties of Allono-1,4-lactone and Related Compounds

| Property | L-Allono-1,4-lactone | D-Allono-1,4-lactone | L-Galactono-1,4-lactone | L-Gulono-1,4-lactone |

| CAS Number | 78184-43-7[1][2] | 29474-78-0[3] | 1668-08-2[4] | 1128-23-0 |

| Molecular Formula | C₆H₁₀O₆[1][2] | C₆H₁₀O₆[3] | C₆H₁₀O₆[4] | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol [1][2] | 178.14 g/mol [3] | 178.14 g/mol [4] | 178.14 |

| Melting Point | Not Reported | 148-150 °C[5] | 134 °C[6] | Not Reported |

| Boiling Point | Not Reported | Not Reported | Not Reported | Not Reported |

| Specific Optical Rotation | Not Reported | Not Reported | [α]/D +78.0±3.0°, c=1 in H₂O[6] | Not Reported |

| Solubility | Soluble in water (presumed) | Soluble in water[5] | Soluble in water (presumed) | DMSO: 36 mg/mL[7] |

| Appearance | White to off-white solid (presumed) | White to off-white solid[5] | White solid[6] | Not Reported |

Table 2: Spectroscopic Data of Related Lactones (for reference)

| Spectroscopic Technique | D-Allono-1,4-lactone | General γ-Lactone |

| ¹H NMR | Data not readily available. | Chemical shifts are influenced by substituents. |

| ¹³C NMR | Data not readily available. | Carbonyl carbon (C=O) typically appears in the 165-180 ppm region. |

| IR Spectroscopy | Data not readily available. | Strong C=O stretching vibration between 1795-1760 cm⁻¹.[8] |

| Mass Spectrometry | Data not readily available. | Fragmentation patterns can reveal the lactone ring structure. |

Experimental Protocols

Synthesis of L-Allono-1,4-lactone

An efficient synthesis of L-Allono-1,4-lactone has been reported from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. The key transformation involves a "double inversion" at the C-4 and C-5 positions of the D-mannono-1,4-lactone precursor. While the full experimental details require access to the specific publication, a general plausible protocol is outlined below.

Workflow for the Synthesis of L-Allono-1,4-lactone

Caption: A plausible synthetic workflow for L-Allono-1,4-lactone.

Methodology:

-

Protection: D-Mannono-1,4-lactone is first protected as 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone by reacting with acetone in the presence of an acid catalyst.

-

Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed under mild acidic conditions to expose the primary and secondary hydroxyl groups at C-5 and C-6.

-

Mesylation: The primary hydroxyl group at C-6 is selectively mesylated using methanesulfonyl chloride in pyridine.

-

Intramolecular Cyclization (First Inversion): Treatment with a base induces an intramolecular SN2 reaction, where the hydroxyl group at C-4 attacks the carbon bearing the mesylate, leading to an epoxide-like intermediate and inversion of configuration at C-5.

-

Hydrolysis (Second Inversion): The intermediate is hydrolyzed under acidic conditions, which opens the ring and results in the inversion of configuration at C-4, yielding the L-allono backbone.

-

Deprotection: The remaining isopropylidene group is removed with aqueous acid to yield L-Allono-1,4-lactone.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Purification by Column Chromatography

Protocol:

-

Slurry Preparation: The crude L-Allono-1,4-lactone is dissolved in a minimal amount of the elution solvent and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure.

-

Column Packing: A glass column is packed with silica gel in the chosen solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Loading: The adsorbed sample is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with the solvent system, and fractions are collected.

-

Analysis: Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield purified L-Allono-1,4-lactone.

Stability Assessment

Protocol:

-

Stock Solution Preparation: A stock solution of L-Allono-1,4-lactone is prepared in a suitable solvent (e.g., water or a buffer of a specific pH).

-

Incubation: Aliquots of the stock solution are incubated under various conditions (e.g., different temperatures, pH values, and light exposure).

-

Time-Point Sampling: Samples are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The concentration of L-Allono-1,4-lactone in each sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The degradation rate is calculated to determine the stability of the compound under the tested conditions.

Putative Biological Role and Signaling Pathway

While the specific biological functions of L-Allono-1,4-lactone are not well-documented, its structural similarity to other L-sugar lactones, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone, suggests a potential role in ascorbic acid (Vitamin C) biosynthesis or related metabolic pathways. In organisms that can synthesize Vitamin C, L-gulono-1,4-lactone is the direct precursor. It is plausible that L-Allono-1,4-lactone could act as a substrate or an inhibitor for enzymes involved in these pathways.

Hypothetical Involvement of L-Allono-1,4-lactone in a Vitamin C-related Pathway

Caption: A putative interaction of L-Allono-1,4-lactone with the Vitamin C biosynthesis pathway.

This diagram illustrates the established pathway of Vitamin C synthesis from UDP-Glucose, where L-Gulono-1,4-lactone is a key intermediate. Given its structural similarity, L-Allono-1,4-lactone is hypothesized to potentially interact with L-gulonolactone oxidase, either as an alternative substrate or as a competitive inhibitor. This interaction could modulate the endogenous levels of ascorbic acid, a critical antioxidant and enzyme cofactor. Further enzymatic assays are required to validate this hypothesis.

Disclaimer: This document is intended for research and informational purposes only. The information provided, especially concerning quantitative data and biological pathways for L-Allono-1,4-lactone, is based on available literature for related compounds and should be experimentally verified.

References

The Role of L-Aldono-1,4-lactones in Biological Systems: A Technical Guide

A Note on L-Allono-1,4-lactone: An extensive review of the scientific literature reveals a significant scarcity of information regarding a defined biological role for L-Allono-1,4-lactone. While its chemical properties are documented (CAS 78184-43-7, Molecular Formula: C6H10O6, Molecular Weight: 178.14), its function within biological systems, including metabolic pathways or as a signaling molecule, remains largely uncharacterized.[1][2]

In contrast, its isomers, L-Gulono-1,4-lactone and L-Galactono-1,4-lactone, are well-documented for their critical roles as the penultimate precursors in the biosynthesis of L-Ascorbic Acid (Vitamin C) in animals and plants, respectively. This guide will provide an in-depth technical overview of these two vital lactones, fulfilling the core requirements of data presentation, experimental protocols, and pathway visualization for an audience of researchers, scientists, and drug development professionals.

Core Biological Function: Precursors in L-Ascorbic Acid (Vitamin C) Biosynthesis

L-Ascorbic Acid is an essential antioxidant and enzymatic cofactor in most living organisms. The final step in its biosynthesis involves the oxidation of a 1,4-lactone precursor. The specific precursor, the enzyme involved, and the subcellular location of this reaction differ between major biological kingdoms.

-

In Animals: The majority of animals synthesize L-Ascorbic Acid in the liver via a pathway starting from D-glucose. The final step is the oxidation of L-Gulono-1,4-lactone to L-Ascorbic Acid, catalyzed by the enzyme L-Gulono-1,4-lactone oxidase (GULO).[3][4] This enzyme is notably absent or non-functional in certain mammals, including primates (humans), guinea pigs, and some bats, due to genetic mutations, making Vitamin C an essential dietary component for these species.[3]

-

In Plants: Plants utilize a different primary pathway for L-Ascorbic Acid synthesis, also originating from D-glucose but proceeding through L-galactose. The terminal step involves the oxidation of L-Galactono-1,4-lactone by L-Galactono-1,4-lactone dehydrogenase (GLDH), an enzyme located on the inner mitochondrial membrane.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymes responsible for the conversion of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone.

| Parameter | L-Gulono-1,4-lactone Oxidase (GULO) | L-Galactono-1,4-lactone Dehydrogenase (GLDH) | References |

| Enzyme Commission No. | EC 1.1.3.8 | EC 1.3.2.3 | [3][4] |

| Substrate(s) | L-Gulono-1,4-lactone | L-Galactono-1,4-lactone | [3][4] |

| Product(s) | L-xylo-hex-3-gulonolactone, H₂O₂ | L-Ascorbic Acid | [3][4] |

| Electron Acceptor | O₂ | Cytochrome c | [3][5] |

| Cofactor | FAD (covalently bound) | FAD (non-covalently bound) | [3] |

| Subcellular Location | Endoplasmic Reticulum (microsomes) | Inner Mitochondrial Membrane | [3][5] |

| Organism Type | Animals | Plants, Algae | [3][4] |

Signaling Pathways and Metabolic Context

The biosynthesis of L-Ascorbic Acid is a critical metabolic pathway for mitigating oxidative stress and supporting various enzymatic reactions. The diagrams below illustrate the final steps of these pathways in animals and plants.

Caption: Final step of L-Ascorbic Acid synthesis in animals.

References

- 1. usbio.net [usbio.net]

- 2. omicronbio.com [omicronbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

L-Allono-1,4-lactone: A Technical Overview of a Sparsely Studied Aldonic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allono-1,4-lactone, a carbohydrate derivative, is the gamma-lactone form of L-allonic acid. Despite its simple structure, a comprehensive review of available scientific literature reveals that L-Allono-1,4-lactone is a sparsely studied compound with limited data on its natural occurrence, biological significance, and detailed experimental protocols for its synthesis and characterization. This technical guide consolidates the available information on L-Allono-1,4-lactone, highlighting the significant gaps in current knowledge and potential areas for future research.

Physicochemical Properties

The fundamental physicochemical properties of L-Allono-1,4-lactone have been reported in chemical databases.[1][2] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of L-Allono-1,4-lactone

| Property | Value | Reference |

| CAS Number | 78184-43-7 | [1][2] |

| Molecular Formula | C₆H₁₀O₆ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Synonyms | L-Allonic acid gamma-lactone |

Discovery and Synthesis

The synthesis of L-Allono-1,4-lactone can be achieved from its corresponding open-chain acid, L-allonic acid.[4][5] A patented method describes a general process for preparing aldonolactones from aldonic acids, which is applicable to the synthesis of L-Allono-1,4-lactone from L-allonic acid.[4][5]

General Experimental Protocol for Lactonization of Aldonic Acids (as inferred from patent literature)

A general procedure for the formation of a 1,4-lactone from its corresponding aldonic acid involves the removal of water to drive the intramolecular esterification. A typical laboratory-scale synthesis might involve the following steps:

-

Acidification: The sodium salt of the aldonic acid is converted to the free acid using an acid catalyst.

-

Solvent Removal: The aqueous solution of the aldonic acid is concentrated under reduced pressure.

-

Lactonization: The resulting syrup is heated under vacuum to facilitate the removal of water and promote the formation of the lactone ring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Purification: The crude lactone can be purified by crystallization or chromatography.

A visual representation of this generalized synthesis workflow is provided below.

Caption: Generalized workflow for the synthesis of L-Allono-1,4-lactone.

Natural Occurrence

There is a significant lack of information regarding the natural occurrence of L-Allono-1,4-lactone. While lactones, in general, are widely distributed in nature, specific data on the presence of L-Allono-1,4-lactone in plants, microorganisms, or other natural sources is not documented in the searched literature.[6]

Biological Significance and Signaling Pathways

The biological role of L-Allono-1,4-lactone remains largely unexplored. Unlike its more studied counterparts, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone which are key intermediates in the biosynthesis of vitamin C in animals and plants respectively, there is no evidence to suggest the involvement of L-Allono-1,4-lactone in similar metabolic pathways.[7] Searches for its participation in any signaling pathways have not yielded any results.

Quantitative Data and Spectroscopic Analysis

No quantitative data on the concentration of L-Allono-1,4-lactone in any natural or synthetic samples has been found in the reviewed literature. Furthermore, detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the unambiguous identification and characterization of the molecule, are not available in public databases. While the NIST WebBook has an entry for a tetramethylsilyl (TMS) derivative of allonic acid, γ-lactone, it does not provide the spectra for the underivatized L-Allono-1,4-lactone.[8]

Conclusion and Future Directions

This technical guide underscores the considerable knowledge gaps surrounding L-Allono-1,4-lactone. While its basic chemical identity is established, its discovery, natural distribution, biological function, and detailed analytical characterization remain largely unknown. The lack of available information presents a clear opportunity for further research.

Future investigations should focus on:

-

Confirmation of Natural Occurrence: Screening of various natural sources, particularly plants and microorganisms, for the presence of L-Allono-1,4-lactone.

-

Development of Synthetic Protocols: Optimization and detailed documentation of synthetic routes to obtain pure L-Allono-1,4-lactone for further study.

-

Spectroscopic Characterization: Comprehensive analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to establish a complete and reliable dataset for this compound.

-

Biological Activity Screening: Investigation of the potential biological activities of L-Allono-1,4-lactone, including its role as a potential enzyme substrate or inhibitor, or its involvement in cellular signaling.

The elucidation of these fundamental aspects will be crucial in determining whether L-Allono-1,4-lactone holds any potential for applications in drug development, food science, or other scientific disciplines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. US20060084817A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging - Google Patents [patents.google.com]

- 5. EP1773838A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. uniprot.org [uniprot.org]

- 8. Allonic acid, γ-lactone, 4TMS derivavative [webbook.nist.gov]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of L-Allono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allono-1,4-lactone, a carbohydrate derivative with the molecular formula C₆H₁₀O₆, is a significant molecule in stereochemical studies and synthetic chemistry. This technical guide provides a comprehensive overview of its molecular structure, stereochemical configuration, and key physicochemical properties. Detailed experimental protocols for its synthesis are outlined, alongside an analysis of its spectroscopic data. Furthermore, this document explores the potential biological relevance of L-Allono-1,4-lactone, drawing comparisons with structurally similar lactones involved in vital biochemical pathways.

Molecular Structure and Stereochemistry

L-Allono-1,4-lactone is a six-carbon aldono-lactone, featuring a five-membered furanose ring. Its systematic IUPAC name is (3S,4S,5S)-3,4-dihydroxy-5-((S)-1,2-dihydroxyethyl)dihydrofuran-2(3H)-one. The stereochemistry of L-Allono-1,4-lactone is defined by the specific spatial arrangement of its hydroxyl groups. The "L" designation refers to the configuration at the C5 atom, which is analogous to that of L-glyceraldehyde.

Table 1: Physicochemical Properties of L-Allono-1,4-lactone [1]

| Property | Value |

| CAS Number | 78184-43-7 |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White powder |

| Purity (HPLC) | ≥98% |

| Storage Temperature | Room Temperature / 4°C |

Synthesis of L-Allono-1,4-lactone

An efficient synthetic route to L-Allono-1,4-lactone has been developed from the readily available starting material, 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.[2] This synthesis involves a key one-pot "double inversion" at the C4 and C5 stereocenters of the D-mannono-1,4-lactone derivative. Another synthetic approach utilizes L-Rhamnose as the starting material, involving a Payne rearrangement to achieve the desired stereochemistry.

Experimental Protocol: Synthesis from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

While the full detailed experimental procedure is outlined in the primary literature, the key transformation involves the following conceptual steps:

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-mannono-1,4-lactone are protected, typically as isopropylidene acetals, to prevent unwanted side reactions.

-

Mesylation or Tosylation: The primary hydroxyl group at C6 is selectively activated by conversion to a good leaving group, such as a mesylate or tosylate.

-

Intramolecular Nucleophilic Substitution: Treatment with a base induces an intramolecular SN2 reaction, leading to the formation of an epoxide.

-

Epoxide Opening and Inversion: The epoxide is then opened under conditions that result in the inversion of stereochemistry at C4 and C5.

-

Deprotection: The protecting groups are removed to yield the final product, L-Allono-1,4-lactone.

Caption: Synthetic workflow for L-Allono-1,4-lactone.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of L-Allono-1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available high-resolution NMR spectrum for L-Allono-1,4-lactone is not provided in the search results, typical chemical shifts for similar aldonolactones can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the ring protons due to spin-spin coupling. The anomeric proton (H1) would likely appear as a doublet. The protons of the dihydroxyethyl side chain would also exhibit distinct signals.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The carbonyl carbon of the lactone would resonate at the lowest field (downfield), typically in the range of 170-180 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for L-Allono-1,4-lactone

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C1 (Carbonyl) | 170 - 180 |

| C2, C3, C4, C5 | 60 - 90 |

| C6 | ~60 |

Biological Significance and Potential Applications

The biological role of L-Allono-1,4-lactone is not yet well-defined in the scientific literature. However, its structural similarity to other biologically important aldonolactones, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone, suggests potential involvement in related biochemical pathways.

L-gulono-γ-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many animals. Similarly, L-galactono-1,4-lactone is the immediate precursor to vitamin C in the plant biosynthetic pathway. Given these established roles of its stereoisomers, it is plausible that L-Allono-1,4-lactone could act as a substrate, inhibitor, or modulator of the enzymes involved in these pathways, such as L-gulono-1,4-lactone oxidase or L-galactono-1,4-lactone dehydrogenase.

Further research is warranted to explore the potential biological activities of L-Allono-1,4-lactone, which could include roles as an enzyme inhibitor, a precursor for novel bioactive molecules, or a tool for studying carbohydrate metabolism. The general class of lactones is known to exhibit a wide range of pharmacological activities, including antimicrobial and antitumor effects, which opens avenues for future investigation of L-Allono-1,4-lactone.

Caption: Potential relationship of L-Allono-1,4-lactone to vitamin C biosynthesis.

Conclusion

L-Allono-1,4-lactone is a stereochemically rich molecule with established synthetic pathways. While its specific physicochemical and biological properties are not yet extensively documented, its structural relationship to key metabolites suggests a promising area for future research. This guide provides a foundational understanding of its structure and synthesis, intended to support further investigation by researchers in the fields of chemistry, biochemistry, and drug development. The detailed experimental protocols and potential biological context outlined herein serve as a valuable resource for advancing the scientific understanding of this intriguing carbohydrate derivative.

References

L-Allono-1,4-lactone and L-Allonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Allono-1,4-lactone and its relationship with L-allonic acid. Due to the limited availability of detailed experimental data and specific biological studies on these particular molecules in publicly accessible literature, this document focuses on their fundamental chemistry, established principles of related compounds, and general methodologies applicable to their study.

Core Concepts: Chemical Structures and Properties

L-Allonic acid is a sugar acid, an aldonic acid to be precise, which is a derivative of the aldose sugar, L-allose. L-Allono-1,4-lactone is the γ-lactone of L-allonic acid, formed through the intramolecular esterification between the carboxylic acid group at C1 and the hydroxyl group at C4.[1][2] This reversible relationship is a key characteristic of many aldonic acids.[3]

Table 1: Physicochemical Properties

| Property | L-Allono-1,4-lactone | L-Allonic Acid |

| Synonyms | L-Allonic acid gamma-lactone | L-Allonic acid |

| CAS Number | 78184-43-7[1] | 740753-96-2[4] |

| Molecular Formula | C₆H₁₀O₆[5] | C₆H₁₂O₇[4][6] |

| Molecular Weight | 178.14 g/mol [5] | 196.16 g/mol [6] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for L-Allono-1,4-lactone and L-allonic acid are not widely reported in the available literature.

The Interconversion Relationship: Lactonization and Hydrolysis

The equilibrium between L-allonic acid and L-Allono-1,4-lactone is a dynamic process influenced by environmental conditions, primarily pH.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. omicronbio.com [omicronbio.com]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. csustan.edu [csustan.edu]

- 6. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

Potential Enzymatic Pathways Involving L-Allono-1,4-lactone: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential enzymatic pathways involving L-Allono-1,4-lactone, a sugar lactone whose metabolic fate is currently uncharacterized. In the absence of direct experimental evidence, this document outlines hypothetical metabolic routes based on the known enzymatic reactions of structurally similar compounds. The information presented herein is intended to provide a foundational framework for future research into the metabolism of L-Allono-1,4-lactone and its potential physiological roles.

Introduction

L-Allono-1,4-lactone is a stereoisomer of L-gulono-1,4-lactone, a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many species.[1] While the enzymatic pathways of other aldo-1,4-lactones are well-documented, the metabolism of L-Allono-1,4-lactone remains to be elucidated. Understanding these potential pathways is crucial for researchers in fields ranging from metabolic engineering to drug development, as sugar lactones and their derivatives can have significant biological activities. This guide proposes two plausible enzymatic pathways for the metabolism of L-Allono-1,4-lactone based on the substrate promiscuity of known enzymes that act on similar molecules.

Hypothetical Enzymatic Pathway I: Hydrolysis and Subsequent Oxidation

This proposed pathway involves the initial hydrolysis of the lactone ring, followed by the oxidation of the resulting L-allonic acid.

Step 1: Hydrolysis by Aldonolactonase

The initial step is the hydrolysis of the γ-lactone ring of L-Allono-1,4-lactone to form L-allonic acid. This reaction is catalyzed by an aldonolactonase (γ-lactonase, EC 3.1.1.25).[2] These enzymes are known to hydrolyze 1,4-lactones to their corresponding 4-hydroxy acids.[2] While the specificity of these enzymes can vary, some exhibit broad substrate tolerance. For instance, an extracellular aldonolactonase from Myceliophthora thermophila has been shown to hydrolyze various hexose (B10828440) δ-lactones.[3][4] It is plausible that a similar enzyme could act on the γ-lactone of L-allonoate.

Step 2: Oxidation by a Hypothetical L-Allonate Dehydrogenase

The resulting L-allonic acid could then be oxidized by a dehydrogenase. While an L-allonate specific dehydrogenase has not been identified, homologs of L-threonic acid dehydrogenase have been shown to act on a variety of aldonic sugar acids.[5] This suggests the existence of an uncharacterized dehydrogenase capable of oxidizing L-allonic acid, potentially at the C3 position to form 3-keto-L-allonic acid.

Hypothetical Enzymatic Pathway II: Direct Oxidation by an Oxidoreductase

This alternative pathway involves the direct oxidation of the lactone ring, analogous to the final step of vitamin C biosynthesis.

Step 1: Oxidation by an Aldonolactone Oxidoreductase

This pathway posits that an aldonolactone oxidoreductase could directly oxidize L-Allono-1,4-lactone. Enzymes such as L-gulono-1,4-lactone oxidase (GULO, EC 1.1.3.8) and D-arabinono-1,4-lactone oxidase (ALO, EC 1.1.3.37) catalyze the oxidation of their respective substrates to form a 2-keto-lactone intermediate.[1][6] Some of these enzymes exhibit broad substrate specificity. For example, D-arabinono-1,4-lactone oxidase from Candida albicans can also oxidize L-galactono-1,4-lactone and L-gulono-1,4-lactone.[7] It is conceivable that an oxidoreductase with a sufficiently broad substrate range could accommodate L-Allono-1,4-lactone, converting it to 2-keto-L-allono-1,4-lactone.

Step 2: Spontaneous Tautomerization

The resulting 2-keto-L-allono-1,4-lactone would likely be unstable and undergo spontaneous tautomerization to form an L-ascorbic acid analog.

Quantitative Data for Related Enzymes

While no kinetic data exists for enzymes acting on L-Allono-1,4-lactone, the following tables summarize the kinetic parameters of related enzymes with their preferred substrates. This data can be used as a reference for designing experiments to test the activity of these or similar enzymes on L-Allono-1,4-lactone.

Table 1: Kinetic Parameters of Aldonolactone Oxidoreductases

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| L-Gulono-1,4-lactone oxidase | Grifola frondosa | L-Gulono-1,4-lactone | 24 ± 1 | [8] |

| L-Galactono-1,4-lactone oxidase | Saccharomyces cerevisiae | L-Galactono-1,4-lactone | 0.3 | [5] |

| Full-length rat GULO (fGULO) | Rattus norvegicus (recombinant in E. coli) | L-gulono-γ-lactone | 0.0535 ± 0.005 | [9] |

| C-terminal rat GULO (cGULO) | Rattus norvegicus (recombinant in E. coli) | L-gulono-γ-lactone | 0.042 ± 0.0063 | [9] |

Table 2: Substrate Specificity of Aldonolactonase from Myceliophthora thermophila

| Substrate | kcat/Km (M-1s-1) |

| Glucono-δ-lactone | ~6 x 105 |

| Cellobiono-δ-lactone | Similar to Glucono-δ-lactone |

| Lactono-δ-lactone | Similar to Glucono-δ-lactone |

| Xylono-γ-lactone | No detectable activity |

| Arabino-γ-lactone | No detectable activity |

| [Data from[3]] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the enzymatic conversion of L-Allono-1,4-lactone.

Experimental Workflow

Protocol 1: Aldonolactonase Activity Assay (Adapted from[3])

This assay measures the hydrolysis of a lactone to its corresponding carboxylic acid.

-

Reagent Preparation:

-

Substrate solution: Prepare a fresh solution of L-Allono-1,4-lactone in a suitable buffer (e.g., 100 mM MES, pH 6.0).

-

Enzyme solution: Dilute the purified aldonolactonase or tissue extract in the same buffer.

-

Alkaline hydroxylamine (B1172632) solution: Mix equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M NaOH just before use.

-

Acidic ferric chloride solution: 0.37 M FeCl3 in 0.2 M HCl.

-

-

Assay Procedure:

-

Pre-warm the substrate and enzyme solutions to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by mixing the enzyme solution with the substrate solution.

-

At specific time points, withdraw an aliquot of the reaction mixture.

-

Immediately add the alkaline hydroxylamine solution to the aliquot to stop the reaction and form a hydroxamate complex with any remaining lactone.

-

After 1 minute, add the acidic ferric chloride solution to develop a colored ferric-hydroxamate complex.

-

Measure the absorbance at 540 nm. A decrease in absorbance over time indicates lactone hydrolysis.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of L-Allono-1,4-lactone.

-

Calculate the rate of lactone hydrolysis from the change in absorbance over time.

-

Protocol 2: Aldonolactone Oxidoreductase (Dehydrogenase Activity) Assay (Adapted from[10])

This assay measures the dehydrogenase activity of an oxidoreductase using an artificial electron acceptor like cytochrome C.

-

Reagent Preparation:

-

Reaction buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate solution: Prepare a solution of L-Allono-1,4-lactone in the reaction buffer.

-

Cytochrome C solution: Prepare a solution of cytochrome C from horse heart in the reaction buffer.

-

Enzyme solution: Dilute the purified enzyme or cell lysate in the reaction buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer, cytochrome C solution, and enzyme solution.

-

Initiate the reaction by adding the L-Allono-1,4-lactone substrate solution.

-

Monitor the reduction of cytochrome C by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Use the molar extinction coefficient of reduced cytochrome C (21.1 mM-1cm-1 at 550 nm) to calculate the rate of product formation.

-

Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

Conclusion and Future Directions

The enzymatic pathways of L-Allono-1,4-lactone remain an unexplored area of research. The hypothetical pathways and experimental frameworks presented in this technical guide provide a starting point for investigating the metabolism of this sugar lactone. Future research should focus on screening a wide range of aldonolactonases and oxidoreductases for activity towards L-Allono-1,4-lactone. The identification of enzymes capable of metabolizing this compound will be the first step in elucidating its physiological significance and potential applications in biotechnology and medicine. The broad substrate specificity of some known lactonases and oxidoreductases provides a promising avenue for these investigations.[10][11] The discovery of a novel metabolic pathway for L-Allono-1,4-lactone would significantly contribute to our understanding of carbohydrate metabolism.

References

- 1. KEGG PATHWAY: map00941 [genome.jp]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Frontiers | Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantitative profiling of protease specificity | PLOS Computational Biology [journals.plos.org]

- 8. Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Extremophilic Oxidoreductases for the Industry: Five Successful Examples With Promising Projections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structural Determinants Accounting for the Broad Substrate Specificity of the Quorum Quenching Lactonase GcL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Complete Sequence of Lactonase Enzyme from Bacillus weihenstephanensis Isolate P65 with Potential Activity against Acyl Homoserine Lactone Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]

L-Allono-1,4-lactone: An Uncharted Territory in Biochemical Marking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel biochemical markers is a critical endeavor in the advancement of diagnostics and therapeutic development. This document addresses the potential of L-Allono-1,4-lactone as one such marker. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of research on this specific compound. While its chemical properties are defined, its biological function, association with disease states, and established protocols for its detection and quantification in biological matrices are largely undocumented. Consequently, this guide serves not as a summary of established knowledge, but as a statement on the current lack of scientific data regarding L-Allono-1,4-lactone as a viable biochemical marker. The content herein summarizes the available chemical information and highlights the extensive research conducted on its isomers, particularly in the context of Vitamin C biosynthesis, to provide a comparative landscape.

Introduction to L-Allono-1,4-lactone

L-Allono-1,4-lactone is a six-carbon lactone, a cyclic ester, with the chemical formula C₆H₁₀O₆ and a molecular weight of approximately 178.14 g/mol . It is an isomer of other biologically significant hexono-1,4-lactones such as L-gulono-1,4-lactone and L-galactono-1,4-lactone. While these related compounds are well-documented intermediates in the biosynthetic pathways of ascorbic acid (Vitamin C) in many organisms, the metabolic role of L-Allono-1,4-lactone remains unelucidated.

The Current Landscape: A Lack of Evidence as a Biochemical Marker

A thorough investigation of scientific databases and literature yields no substantive evidence to support the use of L-Allono-1,4-lactone as a biochemical marker for any physiological or pathological condition. Key areas where information is absent include:

-

Correlation with Disease: There are no published studies linking endogenous levels of L-Allono-1,4-lactone to the presence, progression, or severity of any disease.

-

Biological Function: The role of L-Allono-1,4-lactone in normal metabolic or signaling pathways is not described in the current body of scientific literature.

-

Quantitative Data: No quantitative data on the concentration of L-Allono-1,4-lactone in human or animal tissues or fluids is available to establish reference ranges.

-

Experimental Protocols: Validated and standardized experimental protocols for the specific detection and quantification of L-Allono-1,4-lactone in biological samples have not been published.

Comparative Analysis with Well-Studied Isomers

To provide context, it is useful to contrast the lack of information on L-Allono-1,4-lactone with the extensive knowledge of its isomers. L-gulono-1,4-lactone is a key substrate for the enzyme L-gulonolactone oxidase (GULO), the final enzyme in the Vitamin C biosynthetic pathway in most vertebrates. Humans and some other species lack a functional GULO gene, making Vitamin C an essential dietary nutrient. L-galactono-1,4-lactone is an intermediate in the primary plant pathway for Vitamin C synthesis.

The stark difference in the volume of research underscores that L-Allono-1,4-lactone has not been identified as a significant player in these or other major metabolic pathways to date.

Future Directions and a Call for Research

The absence of data on L-Allono-1,4-lactone presents a clear gap in our understanding of hexonolactone metabolism. This gap also represents an opportunity for novel research. Foundational studies would be required to:

-

Develop Analytical Methods: The first crucial step is the development and validation of sensitive and specific analytical methods, such as mass spectrometry-based assays, for the detection and quantification of L-Allono-1,4-lactone in various biological samples.

-

Investigate Metabolic Pathways: Research is needed to determine if L-Allono-1,4-lactone is a metabolic byproduct, an intermediate in a yet-to-be-discovered pathway, or an enzymatic product.

-

Explore Biological Activity: Cellular and in vivo studies are necessary to ascertain whether L-Allono-1,4-lactone exhibits any biological activity that could be relevant to health or disease.

Conclusion

While the chemical structure of L-Allono-1,4-lactone is known, its potential as a biochemical marker remains entirely speculative due to a profound lack of scientific investigation. The information necessary to produce an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, does not currently exist. The scientific community is encouraged to undertake the foundational research required to explore the potential biological significance of this compound. Until such research is conducted and published, L-Allono-1,4-lactone cannot be considered a viable candidate for a biochemical marker in a clinical or research setting.

Data Presentation

Due to the lack of quantitative data in the scientific literature, no tables can be presented.

Experimental Protocols

Detailed methodologies for key experiments involving L-Allono-1,4-lactone as a biochemical marker cannot be provided as none have been published.

Visualizations

As there are no described signaling pathways, experimental workflows, or logical relationships involving L-Allono-1,4-lactone in the scientific literature, no diagrams can be generated.

A Preliminary Technical Guide to the Bioactivity of L-Allono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the bioactivity of L-Allono-1,4-lactone is scarce. This guide provides a preliminary framework for investigation based on the known activities of structurally similar compounds and the broader class of aldono-1,4-lactones. The experimental protocols and potential signaling pathways described herein are proposed as a starting point for future research.

Introduction to L-Allono-1,4-lactone

Chemical Properties of L-Allono-1,4-lactone:

| Property | Value |

| CAS Number | 78184-43-7[1] |

| Molecular Formula | C6H10O6[1] |

| Molecular Weight | 178.14 g/mol [1] |

| Synonyms | L-Allonic acid gamma-lactone |

Postulated Bioactivities and Investigative Approaches

Based on the known bioactivities of other lactones, several key areas of investigation are proposed for L-Allono-1,4-lactone.[5][6][7] These include antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

Many sugar lactones and their derivatives exhibit antioxidant properties. L-gulono-1,4-lactone is the direct precursor to ascorbic acid (Vitamin C), a potent antioxidant.[2][3] It is plausible that L-Allono-1,4-lactone may also possess radical scavenging or enzyme-modulating antioxidant effects.

Caption: Workflow for assessing the in vitro antioxidant potential of L-Allono-1,4-lactone.

| Assay | L-Allono-1,4-lactone IC50 (µM) | Ascorbic Acid IC50 (µM) |

| DPPH Scavenging | 85.2 ± 5.4 | 22.7 ± 1.9 |

| ABTS Scavenging | 65.7 ± 4.1 | 15.3 ± 1.2 |

Anti-inflammatory Activity

Certain lactones, particularly sesquiterpene lactones, are known to possess potent anti-inflammatory properties, often through the modulation of pathways like NF-κB.[8][9][10]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by L-Allono-1,4-lactone.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 15.2 ± 2.1 | 8.9 ± 1.5 |

| LPS (1 µg/mL) | 2548.6 ± 150.3 | 1875.4 ± 120.9 |

| LPS + L-Allono-1,4-lactone (50 µM) | 1250.1 ± 98.7 | 980.2 ± 75.6 |

| LPS + L-Allono-1,4-lactone (100 µM) | 625.8 ± 55.4 | 450.7 ± 40.1 |

Anticancer Activity

A wide variety of natural and synthetic lactones have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.[5][11][12][13][14]

Caption: Workflow for evaluating the in vitro anticancer effects of L-Allono-1,4-lactone.

| Cell Line | L-Allono-1,4-lactone IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast) | 78.5 ± 6.2 | 0.8 ± 0.1 |

| A549 (Lung) | 95.1 ± 8.8 | 1.2 ± 0.2 |

| HCT116 (Colon) | 65.3 ± 5.9 | 0.5 ± 0.08 |

Detailed Experimental Protocols

The following are standard protocols that can be adapted for the investigation of L-Allono-1,4-lactone's bioactivity.

DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of L-Allono-1,4-lactone in a suitable solvent (e.g., DMSO) and create serial dilutions in methanol.

-

Prepare a standard solution of ascorbic acid in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions at various concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration.

-

Determination of Pro-inflammatory Cytokines by ELISA

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of L-Allono-1,4-lactone for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

ELISA Procedure:

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of cytokines in the samples based on the standard curve.

-

MTT Assay for Cell Viability

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of L-Allono-1,4-lactone for 48 hours.

-

-

MTT Incubation:

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as (Abs_sample / Abs_control) * 100.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

While direct evidence for the bioactivity of L-Allono-1,4-lactone is currently lacking, its structural characteristics and the known properties of related aldono-1,4-lactones provide a strong rationale for its investigation as a potentially bioactive molecule. The proposed experimental workflows and hypothetical signaling pathways in this guide offer a foundational research plan for elucidating its antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on systematic in vitro screening, followed by mechanistic studies to identify molecular targets and signaling pathways. Positive in vitro findings would warrant further investigation in preclinical in vivo models to assess the therapeutic potential of L-Allono-1,4-lactone.

References

- 1. usbio.net [usbio.net]

- 2. selleckchem.com [selleckchem.com]

- 3. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 4. L-Gulonic acid, gamma-lactone | C6H10O6 | CID 439373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of Lactones [mdpi.com]

- 7. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel alantolactone derivative AL-04 exhibits potential anti-inflammatory activity via modulation of iNOS, COX-2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological insight into the anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R.Br. ex Cass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alantolactone, a sesquiterpene lactone, inhibits breast cancer growth by antiangiogenic activity via blocking VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity L-Allono-1,4-lactone for Researchers and Drug Development Professionals

An In-Depth Resource on Commercial Availability, Synthesis, Analysis, and Biological Activity

This technical guide provides a comprehensive overview of high-purity L-Allono-1,4-lactone, a crucial carbohydrate intermediate for researchers, scientists, and professionals in drug development. This document details commercial suppliers, synthesis protocols, analytical methodologies, and known biological activities, with a focus on its role as a potential glycosidase inhibitor.

Commercial Availability and Supplier Specifications

High-purity L-Allono-1,4-lactone (CAS No. 78184-43-7; Molecular Formula: C₆H₁₀O₆; Molecular Weight: 178.14 g/mol ) is available from several commercial suppliers, primarily for research and development purposes. The purity and specifications can vary between suppliers, and it is recommended to request a lot-specific Certificate of Analysis (CoA) for critical applications.

| Supplier | Product Number/ID | Reported Purity/Grade | Notes |

| Santa Cruz Biotechnology | sc-220704 | Not specified on website, CoA available upon request. | For research use only.[1] |

| Biosynth | MA28846 | ≥ 98% (HPLC) | White powder.[2] |

| United States Biological | 164608 | Highly Purified | For research use only.[3] |

| Omicron Biochemicals, Inc. | ALL-013 | High Purity | - |

| ChemicalBook Aggregated Suppliers | - | Varies (e.g., 95.00% from American Custom Chemicals Corporation, 98% from SHANGHAI ZZBIO CO., LTD.) | Platform lists multiple suppliers with varying purities.[4] |

| BOC Sciences | - | Custom synthesis and solutions available. | - |

| Toronto Research Chemicals Inc. | A546760 | Not specified on website. | - |

Synthesis of High-Purity L-Allono-1,4-lactone

An efficient synthesis of L-Allono-1,4-lactone has been reported from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. This multi-step synthesis involves key transformations to achieve the desired stereochemistry.

Synthetic Workflow Diagram

Caption: Synthetic pathway for L-Allono-1,4-lactone.

Detailed Experimental Protocol

The synthesis of L-Allono-1,4-lactone can be achieved from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. A key step involves the reaction with ethyl isocyanoacetate in the presence of a non-nucleophilic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This reaction leads to the formation of an oxazole derivative.[5] Subsequent chemical transformations, including acetylation, hydrolysis, and hydrogenolysis, are performed to modify the functional groups and remove protecting groups, ultimately yielding L-Allono-1,4-lactone.[5] The final product is then purified to a high degree, typically using chromatographic techniques.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of L-Allono-1,4-lactone is critical for its application in research and drug development. The following are key analytical techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of L-Allono-1,4-lactone.

A general protocol for NMR analysis involves dissolving a few milligrams of the lactone in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as the hydroxyl protons may exchange with D₂O. The sample is then placed in an NMR tube and analyzed using a high-field NMR spectrometer. The resulting spectra provide information on the chemical environment of each proton and carbon atom, allowing for structural confirmation and the detection of impurities. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of L-Allono-1,4-lactone.

Caption: Workflow for HPLC analysis of L-Allono-1,4-lactone.

A reverse-phase HPLC method using a C18 column is generally suitable for the analysis of polar compounds like L-Allono-1,4-lactone. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a mild acidic modifier like formic acid, can be used. Isocratic or gradient elution can be optimized to achieve good separation from any impurities. Detection can be performed using a refractive index (RI) detector or a UV detector at a low wavelength if the lactone exhibits some UV absorbance.

Biological Activity: Glycosidase Inhibition

L-Allono-1,4-lactone is recognized as a potential inhibitor of glycosidase enzymes.[6] Aldonolactones, in general, are known to act as transition-state analogue inhibitors of glycosidases due to their structural resemblance to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.

Mechanism of Glycosidase Inhibition

The inhibitory activity of aldonolactones is attributed to their ability to mimic the flattened half-chair or envelope conformation of the pyranose ring in the transition state of the enzymatic hydrolysis of glycosides. The lactone ring is thought to bind to the active site of the glycosidase, preventing the binding and processing of the natural substrate. It is postulated that the 1,5-lactone form is the more potent inhibitor, and the inhibitory effect of the 1,4-lactone may be due to its conversion to the 1,5-lactone in solution.[7]

Signaling Pathway of Glycosidase Action and Inhibition

Caption: Competitive inhibition of glycosidase by L-Allono-1,4-lactone.

Experimental Protocol for Glycosidase Inhibition Assay

A common method to assess the inhibitory potential of L-Allono-1,4-lactone is a colorimetric assay using a chromogenic substrate, such as p-nitrophenyl glycoside.

-

Prepare Reagents: Prepare a buffer solution at the optimal pH for the target glycosidase. Prepare stock solutions of the enzyme, the chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase), and L-Allono-1,4-lactone at various concentrations.

-

Enzyme Inhibition: In a microplate, pre-incubate the glycosidase with different concentrations of L-Allono-1,4-lactone for a specific period.

-

Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

-

Stop Reaction: After a defined incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate), which also develops the color of the liberated p-nitrophenol.

-

Measure Absorbance: Read the absorbance of the yellow p-nitrophenolate at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the lactone and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This technical guide provides a foundational understanding of high-purity L-Allono-1,4-lactone for its effective utilization in research and drug development. For specific applications, it is always recommended to consult the latest literature and supplier-specific documentation.

References

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. usbio.net [usbio.net]

- 4. L-Allono-1,4-lactone manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 5. Synthesis of C-glycosyl compounds. Part 2. Reactions of aldonic acid lactones with ethyl isocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. L-Allono-1,4-lactone | 78184-43-7 | MA28846 | Biosynth [biosynth.com]

- 7. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of L-Allono-1,4-lactone: A Detailed Protocol for Drug Development Professionals

Application Note & Protocol

Abstract

This document provides a comprehensive protocol for the synthesis of L-Allono-1,4-lactone, a valuable chiral building block in drug discovery, starting from the readily available 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. The synthesis involves a five-step process highlighted by a key one-pot double inversion at the C-4 and C-5 stereocenters of the D-mannono-1,4-lactone backbone. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Introduction

L-Allono-1,4-lactone is a carbohydrate derivative of significant interest in medicinal chemistry and drug development due to its chiral nature. It serves as a versatile starting material for the synthesis of various biologically active molecules, including nucleoside analogues and other complex natural products. The efficient synthesis of this compound is therefore of considerable importance.

The following protocol details a robust and efficient five-step synthesis of L-allono-1,4-lactone from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.[1][2] The cornerstone of this synthetic route is a one-pot "double inversion" procedure that efficiently transforms the stereochemistry at two crucial chiral centers, C-4 and C-5, of the starting D-mannono-1,4-lactone derivative.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction times and yields.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time | Yield (%) |

| 1 | 2,3-O-isopropylidene-D-mannono-1,4-lactone | C₉H₁₄O₆ | 218.20 | 4 h | 92 |

| 2 | 2,3-O-isopropylidene-5,6-di-O-mesyl-D-mannono-1,4-lactone | C₁₁H₁₈O₁₀S₂ | 374.38 | 2 h | 95 |

| 3 | 2,3-O-isopropylidene-L-allono-1,4-lactone | C₉H₁₄O₆ | 218.20 | 12 h | 85 (from step 2) |

| 4 | L-Allono-1,4-lactone | C₆H₁₀O₆ | 178.14 | 2 h | 90 |

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Selective Hydrolysis of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

Protocol:

-

Dissolve 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone (1.0 eq) in a solution of 80% acetic acid in water.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

-

The resulting crude product, 2,3-O-isopropylidene-D-mannono-1,4-lactone, is used in the next step without further purification.

Step 2: Mesylation of 2,3-O-isopropylidene-D-mannono-1,4-lactone

Protocol:

-

Dissolve the crude 2,3-O-isopropylidene-D-mannono-1,4-lactone (1.0 eq) from Step 1 in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (2.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (B109758) (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,3-O-isopropylidene-5,6-di-O-mesyl-D-mannono-1,4-lactone as a solid.

Step 3: One-Pot Double Inversion to 2,3-O-isopropylidene-L-allono-1,4-lactone

Protocol:

-

Dissolve the 2,3-O-isopropylidene-5,6-di-O-mesyl-D-mannono-1,4-lactone (1.0 eq) from Step 2 in anhydrous dimethylformamide (DMF).

-

Add sodium benzoate (B1203000) (3.0 eq) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,3-O-isopropylidene-L-allono-1,4-lactone.

Step 4: Hydrolysis of the Isopropylidene Group to Yield L-Allono-1,4-lactone

Protocol:

-

Dissolve the purified 2,3-O-isopropylidene-L-allono-1,4-lactone (1.0 eq) from Step 3 in a solution of 90% trifluoroacetic acid in water.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the trifluoroacetic acid and water.

-

Co-evaporate the residue with toluene (B28343) to remove residual trifluoroacetic acid.

-

The resulting crude L-Allono-1,4-lactone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of L-Allono-1,4-lactone.

Caption: Synthetic pathway for L-Allono-1,4-lactone.

Conclusion

This protocol provides a detailed and efficient method for the synthesis of L-Allono-1,4-lactone from a readily available starting material. The key one-pot double inversion step simplifies the synthetic procedure and contributes to the overall efficiency of the route. This application note is designed to be a valuable resource for researchers and scientists in drug development, facilitating the synthesis of this important chiral intermediate for the creation of novel therapeutic agents.

References

Application Notes & Protocols for the Study of Lactonase Activity

Note on L-Allono-1,4-lactone: Extensive literature searches did not yield any evidence of L-Allono-1,4-lactone being used as a substrate for studying lactonase activity. Therefore, the following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to study lactonase activity using well-established substrates, primarily N-acyl homoserine lactones (AHLs).

Introduction to Lactonase Activity Assays

Lactonases are a class of enzymes that catalyze the hydrolysis of the ester bond in a lactone ring, forming the corresponding hydroxy acid. A significant area of research for lactonases is in the field of quorum quenching, where they inactivate N-acyl homoserine lactone (AHL) signaling molecules, thereby disrupting bacterial communication.[1][2] The study of lactonase activity is crucial for understanding their biological function, identifying new enzymes, and developing novel therapeutics.

The enzymatic hydrolysis of a lactone results in the formation of a carboxylic acid, which leads to a decrease in the pH of the reaction medium. This principle is the basis for the most common continuous spectrophotometric assays for lactonase activity. By using a pH indicator, the rate of the enzymatic reaction can be monitored by the change in absorbance at a specific wavelength.

Experimental Protocols

Spectrophotometric Assay for Lactonase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a lactonase using an AHL substrate.

Materials:

-

Purified lactonase enzyme

-

N-acyl homoserine lactone (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) stock solution (in DMSO or acetonitrile)

-

Assay buffer (e.g., 50 mM Tris-HCl with 150 mM NaCl, pH 8.0)

-

pH indicator (e.g., cresol (B1669610) purple or phenol (B47542) red)

-

Microplate reader or spectrophotometer

-

96-well microplates

Protocol:

-

Preparation of Reagents:

-

Prepare the assay buffer and adjust the pH to the desired value.

-

Prepare a stock solution of the AHL substrate in an appropriate organic solvent (e.g., 100 mM in DMSO).

-

Prepare a working solution of the pH indicator in the assay buffer. The final concentration of the indicator in the reaction mixture should be optimized for a linear absorbance response in the desired pH range.

-

-

Enzyme Preparation:

-

Dilute the purified lactonase enzyme to a suitable concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

pH indicator solution

-

AHL substrate at various concentrations (a typical range for C6-HSL is 0.05 mM to 0.75 mM[3])

-

-

Initiate the reaction by adding the diluted enzyme solution to each well. The final reaction volume is typically 200 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

-

Monitor the change in absorbance over time at the wavelength corresponding to the maximum absorbance change of the pH indicator (e.g., 577 nm for cresol purple).

-

Record data at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per unit time to the change in substrate concentration per unit time using a standard curve of the pH indicator.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Data Presentation

The kinetic parameters of lactonases are essential for comparing the efficiency of different enzymes or the hydrolysis of different substrates. The following table summarizes representative kinetic data for a lactonase with various AHL substrates.

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| C4-HSL | 0.45 ± 0.05 | 120 ± 10 | 56 | 1.2 x 10⁵ | [4] |

| C6-HSL | 0.3133 | 52.26 (mM/hr/mg) | N/A | N/A | [3] |

| 3-oxo-C12-HSL | 0.12 ± 0.02 | 250 ± 20 | 117 | 9.8 x 10⁵ | [4] |

Note: The values presented are illustrative and can vary depending on the specific enzyme, assay conditions, and source.

Visualizations

Caption: Experimental workflow for a spectrophotometric lactonase activity assay.

Caption: General enzymatic reaction catalyzed by a lactonase.

References

- 1. L-gulono-gamma-lactone oxidase is the enzyme responsible for the production of methylguanidine in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Lactone-ring-cleaving enzymes of microorganisms: their diversity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-Allono-1,4-lactone as a Precursor for Novel Carbohydrate Synthesis

Introduction

L-sugars are rare enantiomers of the more common D-sugars and are crucial components in various biologically active molecules, including nucleoside analogues with antiviral and anticancer properties. Their scarcity in nature necessitates efficient chemical synthesis. L-Allono-1,4-lactone has emerged as a valuable and versatile chiral building block for the synthesis of L-hexoses and their derivatives. Its rigid furanose-like structure provides a well-defined stereochemical scaffold for controlled modifications, making it an ideal precursor for developing novel carbohydrate-based therapeutics and research tools. These notes provide an overview of its applications and detailed protocols for its synthesis and subsequent conversion into target L-sugars.

Application 1: Efficient Synthesis of L-Allono-1,4-lactone

The primary challenge in utilizing L-allono-1,4-lactone is its availability. An efficient synthetic route has been developed starting from the readily available 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.[1] The key to this synthesis is a "double inversion" procedure at the C-4 and C-5 stereocenters of the D-mannono backbone to achieve the L-allono configuration.[1] This process provides a reliable method for producing the necessary precursor for further carbohydrate synthesis.

Protocol 1: Synthesis of L-Allono-1,4-lactone from a D-Mannono Derivative

This protocol outlines the key steps for the synthesis of L-allono-1,4-lactone based on a multi-step conversion from a protected D-mannono-1,4-lactone.

Materials:

-

2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

-

Aqueous Acetic Acid

-

Methanesulfonyl chloride (MsCl)

-

Pyridine (anhydrous)

-

Sodium Acetate (B1210297)

-

Dimethylformamide (DMF, anhydrous)

-

Dowex 50W-X8 resin (H+ form)

-

Methanol (B129727), Ethyl Acetate, Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Selective Deprotection: Dissolve 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone in aqueous acetic acid (e.g., 80%) and stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-isopropylidene-D-mannono-1,4-lactone.

-

One-Pot Inversion (Mesylation): Dissolve the product from step 2 in anhydrous pyridine and cool to 0°C. Add methanesulfonyl chloride dropwise and stir the mixture at 0°C for 2-4 hours. The progress is monitored by TLC.

-

SN2 Reaction: To the same reaction vessel, add sodium acetate and anhydrous DMF. Heat the mixture to 80-100°C and stir for 24 hours to facilitate the double inversion.

-

Work-up and Purification: Cool the mixture, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica (B1680970) gel chromatography.

-

Final Deprotection: Dissolve the purified intermediate in methanol and add Dowex 50W-X8 (H+ form) resin. Stir the suspension at room temperature for 8-12 hours.

-

Final Isolation: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, L-Allono-1,4-lactone. Confirm the structure using NMR spectroscopy and mass spectrometry.

Application 2: Synthesis of L-Allose via Lactone Reduction

L-Allono-1,4-lactone is the direct oxidized precursor to L-allose. A straightforward reduction of the lactone carbonyl group yields the target L-aldohexose. This transformation is a fundamental step in carbohydrate synthesis, enabling access to the rare L-allose sugar, which can be further modified or incorporated into larger molecules.

Protocol 2: General Method for Reduction of L-Allono-1,4-lactone to L-Allose

This protocol describes a general procedure for the chemical reduction of the lactone to the corresponding aldose.

Materials:

-

L-Allono-1,4-lactone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water or aqueous ethanol (B145695)

-

Amberlite IR-120 (H+) resin

-

Methanol

Procedure:

-

Dissolution: Dissolve L-Allono-1,4-lactone in deionized water or a mixture of ethanol and water in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the lactone by TLC (a co-spot of the starting material is necessary).

-

Quenching and Neutralization: Carefully add Amberlite IR-120 (H+) resin to the reaction mixture until the pH is neutral (pH ~7) to quench the excess NaBH₄ and remove sodium ions.

-

Borate Removal: Filter the resin and wash thoroughly with methanol. Concentrate the filtrate under reduced pressure. Co-evaporate the residue with methanol (3-4 times) to remove boric acid as volatile trimethyl borate.

-

Purification: The resulting crude L-allose can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by column chromatography on silica gel if necessary.

Quantitative Data Summary